Hydrogen-Bonding Interface Differentiation: Octadecyl Acetate Versus S-Octadecyl Thioacetate in Langmuir Monolayer Phase Diagrams
Octadecyl acetate (C18 ester) and S-octadecyl acetate (C18 thioester) exhibit distinct phase diagrams in Langmuir monolayers due to differential hydrogen-bonding capacity of the carbonyl group. Infrared reflection-absorption spectroscopic (IRRAS) studies demonstrate that the carbonyl group in octadecyl acetate participates in more extensive hydrogen bonding than the thioester carbonyl in S-octadecyl acetate. This molecular-level difference produces measurable divergence in surface pressure–temperature phase boundaries between the two compounds [1]. For S-octadecyl acetate, two distinct phase boundaries are evident: one at low pressure separating tilted condensed phases, and another at higher pressure transitioning to an untilted phase. The phase behavior of S-octadecyl acetate was elucidated through dilution studies using octadecyl acetate as a reference standard [2].
| Evidence Dimension | Langmuir monolayer phase behavior / hydrogen-bonding extent of carbonyl group |
|---|---|
| Target Compound Data | Octadecyl acetate: ester carbonyl group with measurable hydrogen-bonding capacity in monolayers; serves as dilution reference for S-analog phase identification |
| Comparator Or Baseline | S-octadecyl acetate (C18 thioacetate): thioester carbonyl group with reduced hydrogen-bonding capacity; exhibits two discrete phase boundaries (low-pressure tilted phase boundary, high-pressure untilted phase boundary) |
| Quantified Difference | Qualitatively distinct surface pressure–temperature phase diagrams; IRRAS confirms differential carbonyl hydrogen bonding accounts for phase diagram divergence |
| Conditions | Langmuir monolayers at air-water interface; Brewster-angle microscopy; IRRAS spectroscopic analysis; dilution study methodology |
Why This Matters
For researchers designing experiments with ordered monolayers, lipid membrane models, or interfacial phenomena, the selection of octadecyl acetate over its thioacetate analog is dictated by the requirement for a specific hydrogen-bonding profile at the interface—a property that cannot be replicated by the sulfur-containing analog.
- [1] Phase diagrams for monolayers of long-chain thioacetates. Colloids and Surfaces A: Physicochemical and Engineering Aspects, Volume 171, Issue 1, 2000, Pages 41-48. View Source
- [2] Brewster-angle microscopy study of S-octadecyl acetate and octadecyl acetate monolayer phase diagrams. Colloids Surf. A, 2000, 171, 41-48 (Figure 1 and dilution study methodology). View Source
